7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride
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Overview
Description
7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is a heterocyclic compound that features a trifluoromethyl group attached to an imidazo[1,2-a]pyridine core. This compound is of significant interest in pharmaceutical and medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminopyridines with α-bromoketones or α-chloroketones . This reaction can be catalyzed by various metal catalysts such as copper, iron, gold, ruthenium, and palladium . The reaction conditions often require the use of solvents like N,N-dimethylformamide, 1,2-dichloroethane, or acetonitrile, and may involve relatively high temperatures and long reaction times .
Industrial Production Methods
Industrial production methods for imidazo[1,2-a]pyridines, including this compound, have focused on improving efficiency and yield. Recent advancements include the use of metal-free and aqueous conditions, which offer a more environmentally friendly approach . For example, the NaOH-promoted cycloisomerization of N-propargylpyridiniums has been shown to produce high yields under ambient conditions .
Chemical Reactions Analysis
Types of Reactions
7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and halides . Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and enzymes . The imidazo[1,2-a]pyridine core can bind to various receptors and proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound without the trifluoromethyl group.
Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative-hypnotic medication.
Rifaximin: An antibiotic that contains an imidazo[1,2-a]pyridine core.
Uniqueness
7-Trifluoromethyl-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability . These properties enhance its potential as a drug candidate and its versatility in various chemical reactions .
Properties
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F3N2O2.ClH/c10-9(11,12)5-1-2-14-4-6(8(15)16)13-7(14)3-5;/h1-4H,(H,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IASZGAMYIJQZPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C=C1C(F)(F)F)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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